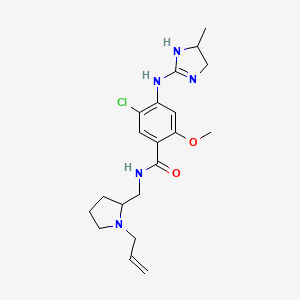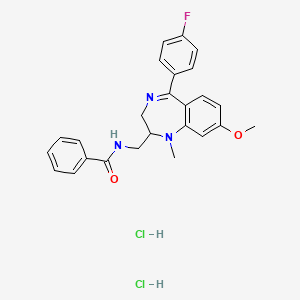
Einecs 282-102-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects primarily through its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the absorption of light by the compound and the subsequent generation of reactive species that drive the polymerization process .
Comparación Con Compuestos Similares
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique compared to other photoinitiators due to its specific structure and reactivity. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymerization reactions.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in various industrial applications as a photoinitiator.
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate stands out due to its high efficiency and ability to initiate polymerization under mild conditions, making it suitable for a wide range of applications .
Propiedades
Número CAS |
84100-21-0 |
|---|---|
Fórmula molecular |
C24H33NO8 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;phenyl 2-(4-morpholin-4-ylbutan-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C20H29NO4.C4H4O4/c1-16(7-9-21-10-13-23-14-11-21)19-15-17(8-12-24-19)20(22)25-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-6,16-17,19H,7-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
NMCNVYOYWAVACG-BTJKTKAUSA-N |
SMILES isomérico |
CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


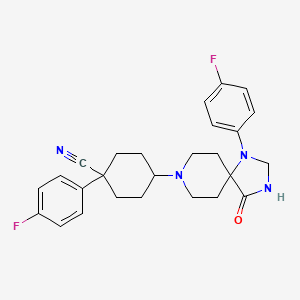
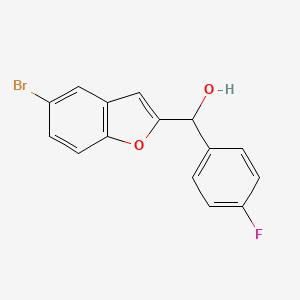


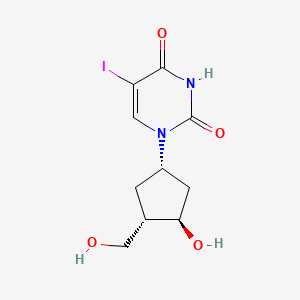
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

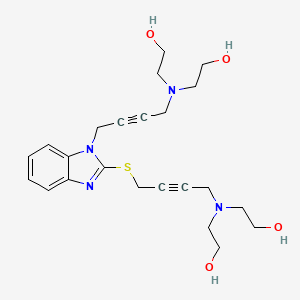
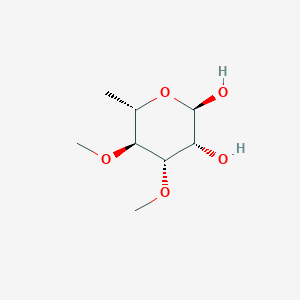

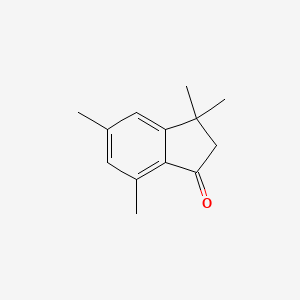
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
